(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal
Description
The compound “(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal” (CAS: 338400-26-3) is a hydrazone derivative characterized by a propanal backbone substituted with a 4-chlorophenyl hydrazinylidene group and a thiophen-2-yl ketone. Its molecular formula is C₁₃H₉ClN₂O₂S, with a molar mass of 292.74 g/mol . The (2E)-configuration indicates a trans arrangement at the double bond between C2 and C3, which influences its stereoelectronic properties.
Properties
IUPAC Name |
(E)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H/b11-8+,16-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFQLMNATRTLFJ-UMIIGGRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Hydrazone Formation: : The synthesis typically begins with the reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone. In this case, the aldehyde used is 3-oxo-3-(thiophen-2-yl)propanal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the hydrazone.
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Purification: : The crude product is purified by recrystallization from a suitable solvent, often ethanol or a mixture of ethanol and water, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors might be used to improve efficiency and yield. Solvent recovery systems would be employed to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction of the hydrazone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced hydrazone to corresponding amine.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those containing hydrazone and thiophene functionalities.
Biology
Biological Probes: Due to its structural features, the compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene ring.
Mechanism of Action
The mechanism by which (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The hydrazone group can form reversible covalent bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
2.1.1 Hydrazone Derivatives with Aromatic Substitutions
- Compound 5d (): Structure: N-(4-Chlorophenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide Key Differences: Replaces the propanal group with an acetamide linker and a phenoxy substituent.
- (2E)-2-[2-(3,5-Dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal (): Structure: Features a 3,5-dichlorophenyl group and 4-methylphenyl ketone. Impact: Additional chlorine atoms increase molecular weight (335.2 g/mol vs.
2.1.2 Heterocyclic Variations
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- Compound : (2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal
- Key Differences : Replaces thiophene with furan (oxygen instead of sulfur).
- Impact : Reduced aromaticity and electron-richness in furan may decrease stability and alter binding interactions in biological systems.
Physicochemical Properties
Biological Activity
The compound (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal, often referred to as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its therapeutic potential.
Chemical Structure and Properties
The molecular formula for (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal is C13H10ClN2O2S. The compound features a hydrazone functional group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 270.75 g/mol |
| Appearance | Solid |
| Purity | 90% |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal typically involves the condensation reaction between a thiophene derivative and an appropriate hydrazine precursor. The synthetic route can be summarized as follows:
- Starting Materials : Thiophene derivative and 4-chlorobenzaldehyde.
- Reaction Conditions : The reaction is carried out in an organic solvent under reflux conditions.
- Purification : The product is purified using recrystallization or column chromatography.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of hydrazone derivatives, including our compound of interest. In vitro assays demonstrate that (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal exhibits significant activity against various bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also shown promising results in cancer cell line studies. Research indicates that it induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Case Study: Apoptosis Induction
In a study involving the HCT116 colorectal cancer cell line:
- Treatment : Cells were treated with varying concentrations of the compound.
- Results : Flow cytometry analysis revealed a significant increase in early and late apoptotic cells at concentrations above 50 µM.
The biological activity of (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal may be attributed to its ability to interact with cellular targets involved in apoptosis and microbial resistance mechanisms. The hydrazone moiety is known to form stable complexes with metal ions, potentially enhancing its biological efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal, and what key reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, reacting 4-chlorophenylhydrazine with 3-oxo-3-(thiophen-2-yl)propanal under acidic conditions (e.g., ethanol with sodium acetate) promotes hydrazone formation. Key conditions include:
- Temperature control : Ice-bath conditions (0–5°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during recrystallization .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures yields pure crystals (melting point: 152–153°C) .
Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers validate the (2E)-configuration?
- Methodological Answer :
- IR spectroscopy : Confirms the presence of C=O (keto, ~1700 cm⁻¹) and N–H (hydrazone, ~3200 cm⁻¹) stretches .
- 1H NMR : Key signals include:
- Thiophene protons: δ 7.2–7.8 ppm (multiplet).
- Hydrazone NH: δ 10.5–11.0 ppm (singlet, exchangeable with D2O).
- Aldehydic proton: Absent due to keto-enol tautomerism stabilizing the conjugated system .
- X-ray crystallography : Definitive proof of the (2E)-configuration via bond angles and torsion angles (e.g., C4–C5–N2–N3 dihedral angle < 10°) .
Q. How is X-ray crystallography applied to resolve the molecular geometry and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-resolution data. Steps include:
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K, with absorption correction via multi-scan methods .
- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed via riding models.
- Key findings : Intramolecular N–H⋯O hydrogen bonds (e.g., N2–H2A⋯O2, 2.64 Å) stabilize the planar hydrazone core. Weak C–H⋯O interactions form [010] chains in the crystal lattice .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data during structural elucidation be resolved?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR/IR data with SCXRD results. For example, enol-keto tautomerism observed in solution (NMR) may differ from the solid-state structure (X-ray) .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian) predict optimized geometries and compare with experimental bond lengths/angles .
- Refinement protocols : Use SHELXL's restraints for disordered regions (e.g., flexible thiophene rings) to improve R-factors (< 0.05) .
Q. What computational strategies predict the electronic properties and reactivity of this compound for targeted applications?
- Methodological Answer :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., via Gaussian) to assess electrophilicity. Thiophene and hydrazone moieties often exhibit low band gaps (~3 eV), enhancing charge-transfer potential .
- Molecular docking : Simulate interactions with biological targets (e.g., mutant p53 Y220C) using AutoDock Vina. Hydrazone groups may form hydrogen bonds with active-site residues (e.g., Asp184) .
- Reactivity studies : Evaluate susceptibility to oxidation (e.g., with mCPBA) or nucleophilic attack at the α,β-unsaturated ketone .
Q. What experimental approaches study the compound's potential anti-inflammatory or cytotoxic activities?
- Methodological Answer :
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa), with IC50 values compared to controls like cisplatin .
- Anti-inflammatory : Inhibit COX-2 enzyme activity (ELISA) or reduce TNF-α production in LPS-stimulated macrophages .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-Cl phenyl → 4-Br) to assess impact on bioactivity. Derivatives with electron-withdrawing groups often enhance cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
